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Compound of Interest

Compound Name: 1-Methoxy-2-propylamine

Cat. No.: B124608 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 1-
methoxy-2-propylamine, a key chiral intermediate in the synthesis of pharmaceuticals and

agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopic data, along with comprehensive experimental protocols for

acquiring such data.

Spectroscopic Data Summary
The structural integrity and purity of 1-methoxy-2-propylamine are primarily verified using

NMR and IR spectroscopy. The quantitative data for the (S)-(+)-enantiomer are summarized in

the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for (S)-(+)-1-Methoxy-2-propylamine.[1]
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

1.08 d 3H -CH₃

1.35 br s 2H -NH₂

3.05-3.15 m 1H -CH(NH₂)

3.20 dd 1H -OCH₂-

3.30 s 3H -OCH₃

3.35 dd 1H -OCH₂-

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for (S)-(+)-1-Methoxy-2-propylamine.[1]

Chemical Shift (ppm) Assignment

20.5 -CH₃

46.5 -CH(NH₂)

59.0 -OCH₃

78.5 -OCH₂-

Solvent: CDCl₃

Infrared (IR) Spectroscopy
Table 3: Fourier-Transform Infrared (FTIR) Spectroscopic Data for 1-Methoxy-2-propylamine.

[1]
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Wavenumber (cm⁻¹) Assignment

3360-3280 N-H stretch (primary amine)

2960-2820 C-H stretch (aliphatic)

1590 N-H bend (scissoring)

1460 C-H bend

1120 C-O stretch (ether)

Experimental Protocols
The following sections outline generalized yet detailed methodologies for obtaining the NMR

and IR spectra of 1-methoxy-2-propylamine.

NMR Spectroscopy Protocol
A representative protocol for acquiring ¹H and ¹³C NMR spectra of a liquid amine like 1-
methoxy-2-propylamine is as follows:

Sample Preparation:

Dissolve approximately 5-10 mg of 1-methoxy-2-propylamine in about 0.6-0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

Ensure the sample is thoroughly mixed to form a homogeneous solution.

A small amount of a reference standard, such as tetramethylsilane (TMS), can be added

to set the chemical shift reference to 0 ppm.

Instrument Setup:

Place the NMR tube in the spectrometer's spinner turbine and adjust the depth according

to the manufacturer's guidelines.

Insert the sample into the NMR magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b124608?utm_src=pdf-body
https://www.benchchem.com/product/b124608?utm_src=pdf-body
https://www.benchchem.com/product/b124608?utm_src=pdf-body
https://www.benchchem.com/product/b124608?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shim the magnetic field to achieve a high level of homogeneity, which is crucial for

obtaining sharp, well-resolved peaks.

Data Acquisition:

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, an

acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number

of scans (typically 8 to 16) are averaged to ensure a good signal-to-noise ratio.

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to

the low natural abundance of ¹³C, a larger number of scans (often several hundred to

thousands) is required. Typical parameters include a 45° pulse angle, a spectral width of

about 200-250 ppm, and a relaxation delay of 2 seconds.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the

frequency-domain spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm or the residual

solvent peak).

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different

types of protons.

Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
Protocol
For a liquid sample such as 1-methoxy-2-propylamine, ATR-FTIR is a convenient and rapid

method for obtaining an infrared spectrum.

Instrument and Sample Preparation:
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Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean the crystal surface

with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum to remove any interference from the instrument and the

surrounding atmosphere.

Sample Analysis:

Place a small drop of neat 1-methoxy-2-propylamine directly onto the center of the ATR

crystal, ensuring the crystal surface is fully covered.

If using a pressure clamp, apply gentle and consistent pressure to ensure good contact

between the liquid sample and the crystal.

Data Acquisition:

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added and averaged to

improve the signal-to-noise ratio.

The data is usually collected over a wavenumber range of 4000 to 400 cm⁻¹.

Data Processing and Analysis:

The software automatically subtracts the background spectrum from the sample spectrum

to produce the final infrared spectrum of the sample.

Identify and label the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 1-methoxy-2-propylamine.
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General Spectroscopic Analysis Workflow

Sample Preparation

Data Acquisition

Data Processing & Analysis

Output

Chemical Sample
(1-Methoxy-2-propylamine)

Dissolve in
Deuterated Solvent

For NMR

Use Neat Liquid

For IR

NMR Spectrometer
(¹H and ¹³C) ATR-FTIR Spectrometer

Fourier Transform
Phasing & Calibration

Integration

Background Subtraction
Peak Identification

NMR Spectra & Data Tables IR Spectrum & Peak List

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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